molecular formula C11H14ClN B1395938 (2-Chloro-4-methylphenyl)(cyclopropyl)methanamine CAS No. 1270526-43-6

(2-Chloro-4-methylphenyl)(cyclopropyl)methanamine

Cat. No. B1395938
CAS RN: 1270526-43-6
M. Wt: 195.69 g/mol
InChI Key: YAWOONPFLJNJAB-UHFFFAOYSA-N
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Description

“(2-Chloro-4-methylphenyl)(cyclopropyl)methanamine” is a chemical compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 g/mol .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-4-methylphenyl)(cyclopropyl)methanamine” consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 2-chloro-4-methylphenyl group .


Physical And Chemical Properties Analysis

“(2-Chloro-4-methylphenyl)(cyclopropyl)methanamine” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis of Dithiocarbamate Compounds

Researchers have utilized (2-Chloro-4-methylphenyl)(cyclopropyl)methanamine in the synthesis of dithiocarbamate compounds. These compounds are significant due to their potential applications in the development of analytical methods for the determination of heavy metals like lead . The synthesized dithiocarbamate has been characterized using various techniques such as NMR, FT-IR, CHNS, and Mass Spectrometry.

Electrochemical Oxidation Studies

The compound has been studied under metal-free electrochemical conditions for the selective oxidative cleavage of the benzyl C–N bond . This process is crucial for green chemistry applications, as it allows for the transformation of amines into valuable compounds like aldehydes and ketones without the need for metal catalysts or external oxidants.

Lead Detection in Environmental Samples

(2-Chloro-4-methylphenyl)(cyclopropyl)methanamine-based reagents have been applied in cloud point extraction methods for the pre-concentration and detection of lead ions in various environmental samples . This approach is essential for monitoring and controlling lead contamination.

Complexation Studies for Metal Ions

The compound has been used to investigate complexation behaviors with metal ions. This research is fundamental for understanding the binding properties of new reagents and their potential use in separation sciences .

Development of Analytical Reagents

The synthesis and structural studies of derivatives of (2-Chloro-4-methylphenyl)(cyclopropyl)methanamine have led to the development of new analytical reagents. These reagents are designed for the determination of trace elements in complex matrices .

Green Synthesis Applications

The compound’s role in green chemistry has been highlighted through its use in electrochemical oxidation studies. It serves as a precursor for the synthesis of high-value-added compounds in a manner that is environmentally friendly and sustainable .

Safety and Hazards

The safety data sheet for “(2-Chloro-4-methylphenyl)(cyclopropyl)methanamine” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

properties

IUPAC Name

(2-chloro-4-methylphenyl)-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-7-2-5-9(10(12)6-7)11(13)8-3-4-8/h2,5-6,8,11H,3-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWOONPFLJNJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2CC2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-methylphenyl)(cyclopropyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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